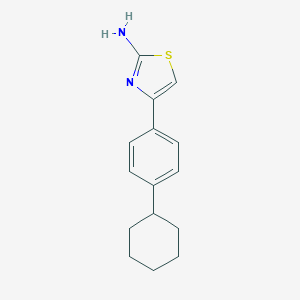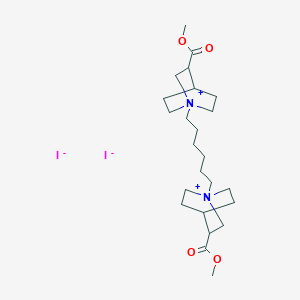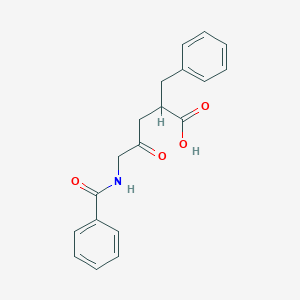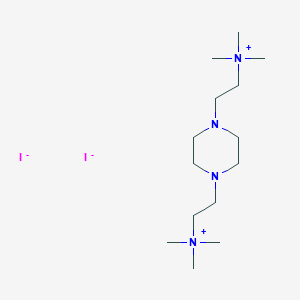
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- involves binding to the sigma-1 receptor. The binding of the compound to the receptor can modulate the activity of various signaling pathways, including calcium signaling and the ERK/MAPK pathway. The modulation of these pathways can lead to changes in cellular processes, such as gene expression and protein synthesis.
Biochemical and Physiological Effects
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- has been shown to have various biochemical and physiological effects. The compound can modulate the release of neurotransmitters, such as dopamine and glutamate, which are involved in the regulation of mood and cognition. The compound can also modulate the activity of ion channels, such as the NMDA receptor, which is involved in learning and memory processes. Additionally, the compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- has several advantages for lab experiments. The compound has a high affinity for the sigma-1 receptor, which allows for the selective modulation of the receptor's activity. Additionally, the compound has been shown to have good solubility in various solvents, which allows for easy preparation of solutions for experiments.
However, there are also limitations to using 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- in lab experiments. The compound has a relatively short half-life, which can limit its effectiveness in long-term experiments. Additionally, the compound can have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)-. One direction is to investigate the role of the compound in various physiological processes, such as pain perception and mood regulation. Another direction is to develop more selective compounds that target the sigma-1 receptor with higher affinity and specificity. Additionally, the development of imaging techniques that can visualize the binding of the compound to the sigma-1 receptor in vivo can provide valuable insights into the role of the receptor in various physiological processes.
Conclusion
In conclusion, 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. The compound has a high affinity for the sigma-1 receptor and can modulate various signaling pathways and cellular processes. While there are limitations to using the compound in lab experiments, there are also several future directions for research that can provide valuable insights into the role of the sigma-1 receptor in various physiological processes.
Méthodes De Synthèse
The synthesis of 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- involves the reaction of 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)-morpholine with maleic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The yield of the synthesis process can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Applications De Recherche Scientifique
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. The compound can be used as a tool to study the role of the sigma-1 receptor in these processes.
Propriétés
Numéro CAS |
106260-91-7 |
|---|---|
Nom du produit |
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- |
Formule moléculaire |
C19H24N4O4 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
4-[4-(4-furo[3,2-c]pyridin-4-ylpiperazin-1-yl)butyl]morpholine-3,5-dione |
InChI |
InChI=1S/C19H24N4O4/c24-17-13-26-14-18(25)23(17)7-2-1-6-21-8-10-22(11-9-21)19-15-4-12-27-16(15)3-5-20-19/h3-5,12H,1-2,6-11,13-14H2 |
Clé InChI |
QBICJHHCQYFVMI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCN2C(=O)COCC2=O)C3=NC=CC4=C3C=CO4 |
SMILES canonique |
C1CN(CCN1CCCCN2C(=O)COCC2=O)C3=NC=CC4=C3C=CO4 |
Autres numéros CAS |
106260-91-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)


![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)


![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)

